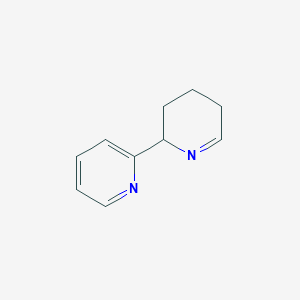
2,3,4,5-Tetrahydro-2,2'-bipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,5-Tetrahydro-2,2’-bipyridine is a heterocyclic organic compound that consists of two pyridine rings connected by a tetrahydro bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5-Tetrahydro-2,2’-bipyridine typically involves the coupling of pyridine derivatives. One common method is the Stille-type cross-coupling reaction, which uses palladium catalysts to form the bipyridine structure . Another method involves the Suzuki coupling reaction, which is widely used for constructing carbon-carbon bonds between pyridine rings . These reactions often require specific conditions, such as the presence of a base and a suitable solvent, to achieve high yields.
Industrial Production Methods: Industrial production of 2,3,4,5-Tetrahydro-2,2’-bipyridine may involve large-scale coupling reactions using metal catalysts. The choice of catalyst and reaction conditions can significantly impact the efficiency and yield of the production process. Advances in catalytic methods have allowed for more efficient and environmentally friendly production of bipyridine derivatives .
Chemical Reactions Analysis
Types of Reactions: 2,3,4,5-Tetrahydro-2,2’-bipyridine undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized to form bipyridinium salts, which are useful in redox flow batteries . Reduction reactions can convert the compound into different tetrahydropyridine derivatives .
Common Reagents and Conditions: Common reagents used in the reactions of 2,3,4,5-Tetrahydro-2,2’-bipyridine include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome of these reactions .
Major Products Formed: The major products formed from the reactions of 2,3,4,5-Tetrahydro-2,2’-bipyridine include bipyridinium salts, tetrahydropyridine derivatives, and various substituted bipyridines. These products have significant applications in fields like electrochemistry and materials science .
Scientific Research Applications
2,3,4,5-Tetrahydro-2,2’-bipyridine has a wide range of scientific research applications. In chemistry, it is used as a ligand in coordination chemistry, where it forms complexes with metal ions . These complexes are valuable in catalysis and material science. In biology, the compound’s derivatives are studied for their potential as therapeutic agents, particularly in targeting nicotinic acetylcholine receptors . In medicine, bipyridine derivatives are explored for their potential use in treating cognitive and memory deficits . Additionally, the compound’s electrochemical properties make it useful in the development of redox flow batteries .
Mechanism of Action
The mechanism of action of 2,3,4,5-Tetrahydro-2,2’-bipyridine involves its interaction with molecular targets such as nicotinic acetylcholine receptors. The compound acts as an agonist, binding to these receptors and causing depolarization of neurons . This interaction leads to the release of neurotransmitters like dopamine and norepinephrine, which play a role in various physiological processes .
Comparison with Similar Compounds
2,3,4,5-Tetrahydro-2,2’-bipyridine can be compared with other bipyridine derivatives, such as 2,2’-bipyridine, 3,3’-bipyridine, and 4,4’-bipyridine . While all these compounds share a similar bipyridine core, their structural differences lead to variations in their chemical properties and applications. For example, 2,2’-bipyridine is widely used as a ligand in coordination chemistry, while 4,4’-bipyridine is known for its electrochemical properties . The unique tetrahydro bridge in 2,3,4,5-Tetrahydro-2,2’-bipyridine distinguishes it from other bipyridine derivatives and contributes to its specific applications in scientific research.
Properties
CAS No. |
64040-84-2 |
|---|---|
Molecular Formula |
C10H12N2 |
Molecular Weight |
160.22 g/mol |
IUPAC Name |
2-(2,3,4,5-tetrahydropyridin-2-yl)pyridine |
InChI |
InChI=1S/C10H12N2/c1-3-7-11-9(5-1)10-6-2-4-8-12-10/h1,3,5,7-8,10H,2,4,6H2 |
InChI Key |
VFZDBPCXSHSRNF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=NC(C1)C2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















